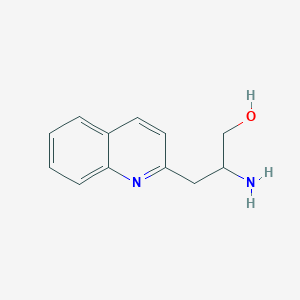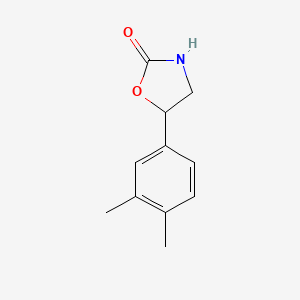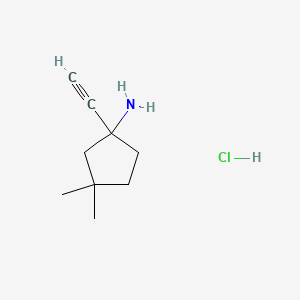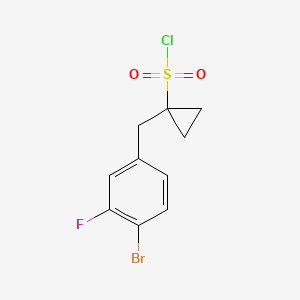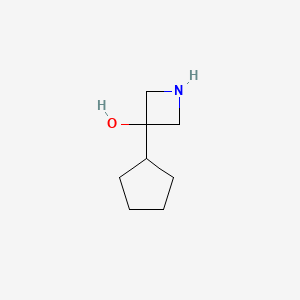
3-Cyclopentylazetidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopentylazetidin-3-ol is a chemical compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound features a cyclopentyl group attached to the azetidine ring, making it a unique and interesting molecule in organic chemistry.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: One common method involves the cyclization of amino alcohols under acidic conditions. The starting material can be a linear precursor with appropriate functional groups that, upon cyclization, forms the azetidine ring.
Transition Metal-Catalyzed Methods: Another approach uses transition metal catalysts to facilitate the formation of the azetidine ring from suitable precursors. These methods often provide higher yields and better selectivity.
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions, often using continuous flow reactors to ensure consistent quality and efficiency. The choice of method depends on factors such as cost, scalability, and environmental impact.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form various oxidized derivatives, such as oxazetidines.
Reduction: Reduction reactions can convert the azetidine ring into other functional groups, depending on the reducing agent used.
Substitution: Nucleophilic substitution reactions can replace the hydroxyl group with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, chromium(VI) oxide, and Dess-Martin periodinane.
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as alkyl halides and amines are often used, with reaction conditions varying based on the specific reagents.
Major Products Formed:
Oxidation Products: Oxazetidines, ketones, and aldehydes.
Reduction Products: Amines and alcohols.
Substitution Products: Alkylated azetidines and amides.
Applications De Recherche Scientifique
3-Cyclopentylazetidin-3-ol has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe to study biological systems, particularly in enzyme inhibition studies.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting various diseases.
Industry: Its derivatives are used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism by which 3-Cyclopentylazetidin-3-ol exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological system or disease being studied.
Comparaison Avec Des Composés Similaires
Azetidine
Oxetane
Cyclopentanol
Cyclopentylamine
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
Formule moléculaire |
C8H15NO |
|---|---|
Poids moléculaire |
141.21 g/mol |
Nom IUPAC |
3-cyclopentylazetidin-3-ol |
InChI |
InChI=1S/C8H15NO/c10-8(5-9-6-8)7-3-1-2-4-7/h7,9-10H,1-6H2 |
Clé InChI |
LTNFTYHWETWZNW-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)C2(CNC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



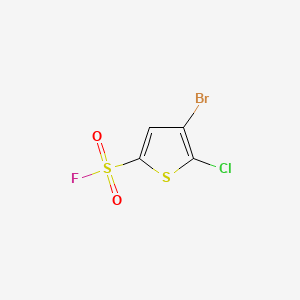
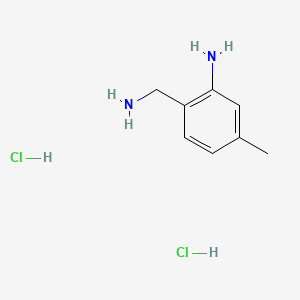
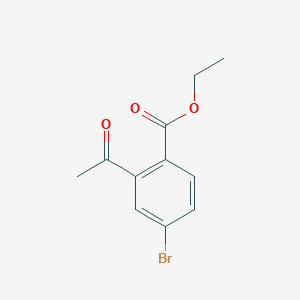

![Oxirane, 2-[(2-chloro-4-fluorophenyl)methyl]-](/img/structure/B15322962.png)
![2-[(2,3-dihydro-1H-inden-2-yl)oxy]Acetic acid](/img/structure/B15322963.png)

